molecular formula C5H9BF3KO2 B8021745 Potassium (3-acetoxypropyl)trifluoroborate

Potassium (3-acetoxypropyl)trifluoroborate

Cat. No.: B8021745
M. Wt: 208.03 g/mol
InChI Key: ZAATYOVRKSCXQA-UHFFFAOYSA-N
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Description

Potassium (3-acetoxypropyl)trifluoroborate is an organotrifluoroborate salt featuring a propyl chain substituted with an acetoxy group (-OAc) at the terminal position. Its structure combines the stability of tetracoordinate trifluoroborates with the reactivity of the acetoxy moiety, making it valuable in nucleophilic substitutions and cross-coupling reactions. The acetoxy group acts as a versatile leaving group, enabling further functionalization under mild conditions . Unlike tricoordinate boronic acids, trifluoroborates resist protodeboronation and oxidation, enhancing their utility in multi-step syntheses . This compound is typically synthesized via nucleophilic substitution in ionic liquid media, where potassium salts react with mesyloxy or bromo precursors to introduce the acetoxy group .

Properties

IUPAC Name

potassium;3-acetyloxypropyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O2.K/c1-5(10)11-4-2-3-6(7,8)9;/h2-4H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAATYOVRKSCXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCOC(=O)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves hydroboration of allyl acetate (CH₂=CHCH₂OAc) to form a borane intermediate, followed by treatment with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt.

Mechanism

  • Hydroboration : Allyl acetate undergoes anti-Markovnikov addition with borane (BH₃) in tetrahydrofuran (THF), forming a primary alkylborane.

    CH2=CHCH2OAc+BH3CH2BH2CH2CH2OAc\text{CH}_2=\text{CHCH}_2\text{OAc} + \text{BH}_3 \rightarrow \text{CH}_2\text{BH}_2-\text{CH}_2\text{CH}_2\text{OAc}
  • Fluoridation : The alkylborane reacts with KHF₂ in aqueous methanol, replacing borane hydrogens with fluorine atoms and forming the trifluoroborate anion.

Experimental Conditions

  • Hydroboration : Conducted at 0°C using BH₃·THF (1.0 equiv) in anhydrous THF.

  • Fluoridation : KHF₂ (3.0 equiv) in MeOH/H₂O (3:1) at 25°C for 12 hours.

Yield and Purity

  • Typical yields: 75–85% after column chromatography.

  • Purity: >95% by ¹H NMR.

Conversion from (3-Acetoxypropyl)pinacolboronate

Reaction Overview

Pinacolboronic esters are converted to trifluoroborates via azeotropic removal of pinacol in the presence of KHF₂. This method is scalable and avoids chromatographic purification.

Mechanism

  • Boronate Synthesis : (3-Acetoxypropyl)pinacolboronate is prepared via lithiation of 3-acetoxypropyl halides followed by reaction with pinacolborane.

  • Fluoridation : Treatment with KHF₂ in methanol displaces pinacol, forming the trifluoroborate salt:

    R-B(pin)+KHF2R-BF3K+H2O+C6H14O2\text{R-B(pin)} + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} + \text{C}_6\text{H}_{14}\text{O}_2

Experimental Conditions

  • Boronate Preparation : 3-Acetoxypropyl bromide reacts with lithium pinacolborate in THF at −78°C.

  • Fluoridation : KHF₂ (4.5 M aqueous solution, 2.2 equiv) in MeOH, followed by 3–5 azeotropic evaporation cycles to remove pinacol.

Yield and Purity

  • Yields: 90–98%.

  • Purity: >99% by ¹H NMR after evaporation.

Transmetalation from Grignard Reagents

Reaction Overview

3-Acetoxypropyl Grignard reagents react with trimethyl borate, followed by fluoridation with KHF₂.

Mechanism

  • Grignard Formation : 3-Acetoxypropyl magnesium bromide is generated from 3-acetoxypropyl bromide and magnesium in THF.

  • Boration : The Grignard reagent reacts with B(OMe)₃ to form a borate intermediate.

    R-MgBr+B(OMe)3R-B(OMe)3MgBr\text{R-MgBr} + \text{B(OMe)}_3 \rightarrow \text{R-B(OMe)}_3\text{MgBr}
  • Fluoridation : Hydrolysis and treatment with KHF₂ yield the trifluoroborate.

Experimental Conditions

  • Grignard Synthesis : Conducted under argon at 0°C using activated Mg turnings.

  • Boration : B(OMe)₃ (1.2 equiv) in THF at −78°C.

  • Fluoridation : KHF₂ (3.0 equiv) in MeOH/H₂O (2:1) at 25°C.

Yield and Purity

  • Yields: 70–80%.

  • Challenges: Sensitivity to moisture and competing side reactions (e.g., β-hydride elimination).

Comparative Analysis of Methods

Method Starting Material Yield Purity Scalability
HydroborationAllyl acetate75–85%>95%Moderate
Pinacolboronate Conversion(3-Acetoxypropyl)pinacolboronate90–98%>99%High
Grignard Transmetalation3-Acetoxypropyl bromide70–80%85–90%Low

Key Considerations

  • Functional Group Tolerance : The pinacolboronate method avoids acidic conditions, preserving ester groups.

  • Cost-Effectiveness : Hydroboration uses inexpensive BH₃·THF but requires careful temperature control.

  • Operational Simplicity : Pinacolboronate conversion eliminates chromatography, favoring industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-acetoxypropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

Scientific Research Applications

Organic Synthesis

Potassium (3-acetoxypropyl)trifluoroborate serves as a crucial building block in organic synthesis. Its ability to engage in various reactions makes it valuable for constructing complex organic molecules.

  • Cross-Coupling Reactions: It is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This method allows for the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds.
Reaction TypeKey Features
Suzuki-Miyaura Forms C-C bonds; requires palladium catalyst.
Nucleophilic Substitution Can replace trifluoroborate with nucleophiles like amines.

Medicinal Chemistry

The compound has significant applications in medicinal chemistry, particularly in drug development. Its structural properties allow it to participate in the synthesis of pharmaceutical intermediates.

  • Drug Candidates: this compound has been explored for synthesizing various drug candidates, enhancing the efficiency of creating biologically active molecules.

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties, such as polymers and nanomaterials.

  • Polymerization Reactions: It can act as a precursor in the synthesis of functionalized polymers, which have applications ranging from drug delivery systems to electronic materials.

Case Studies and Research Findings

  • Suzuki-Miyaura Coupling Reactions:
    A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions under mild conditions, leading to high yields of biaryl products. The reaction conditions were optimized using DMSO as a solvent, showcasing its utility in organic synthesis .
  • Development of Anticancer Agents:
    Research has highlighted its role in synthesizing novel anticancer agents by modifying existing drug frameworks through cross-coupling methods. The incorporation of the trifluoroborate moiety enhanced the bioactivity of the synthesized compounds .
  • Nanomaterial Fabrication:
    Another application involved using this compound to develop functionalized nanomaterials that exhibit unique electronic properties, suitable for applications in sensors and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates vary in reactivity, stability, and applications based on their substituents. Below is a detailed comparison of Potassium (3-acetoxypropyl)trifluoroborate with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituent Key Functional Group Molecular Formula CAS Number Key Reactivity/Applications
This compound 3-Acetoxypropyl -OAc C₅H₉BF₃KO₂ Not provided Nucleophilic substitutions, Suzuki couplings
Potassium (3-bromopropyl)trifluoroborate 3-Bromopropyl -Br C₃H₆BBrF₃K CID 91758993 Cross-couplings (e.g., alkylation)
Potassium (3-butenyl)trifluoroborate 3-Butenyl Terminal alkene C₄H₇BF₃K Not provided Conjugate additions, cyclopropanation
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate 3-(4-Nitroanilino)propyl -NH-C₆H₄-NO₂ C₉H₉BF₃KN₂O₃ 1705578-36-4 Electron-deficient coupling partners
Potassium (3-methoxy-3-oxopropyl)trifluoroborate 3-Methoxycarbonylpropyl -COOMe C₄H₇BF₃KO₂ 1023357-63-2 Esterification, peptide coupling

Reactivity and Stability

  • Leaving Group Efficiency : The acetoxy group in this compound is a superior leaving group compared to bromine or alkoxy groups, facilitating nucleophilic substitutions (e.g., acetoxylation) in ionic liquids . In contrast, the bromo derivative (Potassium (3-bromopropyl)trifluoroborate) may undergo elimination under basic conditions .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in the nitroanilino derivative) enhance electrophilicity, enabling participation in reactions requiring electron-deficient partners, such as amide bond formation . The methoxycarbonyl group in Potassium (3-methoxy-3-oxopropyl)trifluoroborate stabilizes adjacent charges, aiding in ester hydrolysis or peptide synthesis .
  • Cross-Coupling Utility : Alkoxymethyltrifluoroborates (e.g., Potassium (3-butenyl)trifluoroborate) require specialized catalysts (e.g., PEPPSI-IPr) for Suzuki-Miyaura couplings due to steric hindrance from the alkene . The acetoxypropyl derivative, however, reacts efficiently under standard Pd catalysis .

Key Research Findings

  • Stability Advantage : Trifluoroborates exhibit superior shelf stability compared to boronic acids, as demonstrated by the isolation of Potassium (2-phenylacetyl)trifluoroborate without decomposition .
  • Catalyst Compatibility : PEPPSI-type catalysts enable couplings of sterically hindered trifluoroborates (e.g., alkoxymethyl derivatives) at elevated temperatures (120°C) .
  • Functional Group Tolerance : Electron-rich, -neutral, and -deficient aryl substrates are compatible with trifluoroborate-mediated trifluoromethylation, as shown in flow chemistry applications .

Biological Activity

Potassium (3-acetoxypropyl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

This compound is an organoboron compound characterized by the presence of a trifluoroborate moiety attached to an acetoxypropyl group. This structural configuration is significant as it influences the compound's reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The trifluoroborate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds.
  • Radical Formation : This compound can generate radicals under certain conditions, which may contribute to its biological effects, particularly in cancer therapy where radical species are known to induce apoptosis in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in lung and breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15Induction of oxidative stress
MCF-7 (Breast Cancer)10Mitochondrial dysfunction
HeLa (Cervical Cancer)20Apoptosis via caspase activation

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive bacteria, although further investigation is needed to elucidate its full spectrum of antimicrobial activity.

Case Studies

  • In Vitro Study on Lung Cancer Cells : A study conducted by researchers at Oregon State University investigated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM .
  • Antimicrobial Evaluation : In a separate study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed mild inhibition at higher concentrations, suggesting potential for further development as an antimicrobial agent .

Future Directions

The promising biological activities of this compound warrant further research into its mechanisms and potential therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for Potassium (3-acetoxypropyl)trifluoroborate, and how do reaction conditions influence yield and purity?

Potassium trifluoroborate salts are typically synthesized via nucleophilic substitution or transmetalation. For example, potassium bromomethyltrifluoroborate reacts with alkoxides in an SN2 mechanism under controlled pH and moderate temperatures . Scaling up production often requires continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low solubility in organic solvents . Yield optimization involves adjusting equivalents of alkoxides (e.g., 3 equiv. for efficient substitution) and maintaining inert conditions to prevent hydrolysis .

Q. How can spectroscopic methods (NMR, MS) be applied to confirm the structure and purity of this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) to verify substituents and boron coordination. For example, ¹¹B NMR typically shows a quartet at δ -2.1 ppm (J = 37.5 Hz) for trifluoroborate anions, while ¹⁹F NMR exhibits distinct peaks near δ -130 to -135 ppm . High-resolution mass spectrometry (HRMS) further confirms molecular weight, as demonstrated in the analysis of similar trifluoroborate derivatives .

Q. What are the key stability considerations for storing and handling this compound?

The compound is hygroscopic and decomposes in the presence of moisture or oxidizing agents, releasing hazardous byproducts like hydrogen fluoride . Storage under inert gas (argon/nitrogen) at 2–8°C is critical . Handling requires impervious gloves, safety glasses, and fume hoods to avoid exposure to decomposition products .

Advanced Research Questions

Q. How does the trifluoroborate group enhance reactivity in cross-coupling reactions compared to boronic acids?

Trifluoroborate salts resist protodeboronation and oxidation, improving stability in aqueous or aerobic conditions. In Suzuki-Miyaura couplings, endogenous fluoride ions from trifluoroborates activate palladium catalysts and suppress side reactions (e.g., homocoupling), enabling high yields with aryl chlorides . For example, aryl trifluoroborates in THF/water systems achieve >95% coupling efficiency, whereas boronic acids produce more side products .

Q. What mechanistic insights explain the role of fluoride ions in trifluoroborate-mediated reactions?

Fluoride ions facilitate transmetalation by forming a [Pd–F] intermediate, which accelerates the transfer of the aryl group from boron to palladium. NMR studies show trifluoroborate hydrolysis generates boronic acid and fluoride, both critical for catalytic turnover . Base titration experiments confirm that K₂CO₃ or Cs₂CO₃ (3 equiv.) optimizes hydrolysis rates and minimizes side reactions like protodeboronation .

Q. How can competing side reactions (e.g., protodeboronation or oxidation) be controlled during trifluoroborate-based syntheses?

Protodeboronation is mitigated by avoiding strong bases (e.g., NaOH) and using buffered aqueous conditions. For oxidation, chelating ligands (e.g., SPhos) stabilize palladium complexes, while controlled fluoride concentrations (via KF additives) suppress undesired pathways . In ipso-hydroxylation, optimized oxidants (e.g., ascorbate-driven quinone systems) selectively functionalize aryl trifluoroborates without degrading the boron core .

Q. What strategies improve the solubility and reactivity of this compound in non-polar solvents?

Encapsulation with polyurea matrices or micellar systems enhances solubility in hydrophobic media. For example, polyurea-palladium catalysts enable couplings in toluene by stabilizing the trifluoroborate reagent . Alternatively, phase-transfer catalysts (e.g., crown ethers) solubilize potassium salts in organic phases .

Q. How does the (3-acetoxypropyl) substituent influence regioselectivity in C–C bond-forming reactions?

The acetoxy group acts as a directing moiety in electrophilic substitutions, favoring para- or meta-addition on aromatic rings. In allylic alkylations, the propyl chain’s steric bulk directs nucleophilic attack to less hindered positions. Comparative studies with vinyl or phenyl trifluoroborates show distinct regioselectivity patterns due to electronic and steric differences .

Data Contradictions and Resolution

  • Contradiction: reports successful ipso-hydroxylation of aryl trifluoroborates in 24 hours, while notes incomplete reactions in toluene/water systems.
    Resolution: The discrepancy arises from solvent polarity. Polar solvents (e.g., THF/water) stabilize intermediates and improve fluoride availability, enabling full conversion .
  • Contradiction: Boronic acids show variable yields in couplings compared to trifluoroborates.
    Resolution: Trifluoroborates’ slow hydrolysis provides a steady supply of boronic acid, reducing side reactions from excess reactive species .

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